1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine
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Overview
Description
1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and octadecanoyl (stearoyl) respectively. It is a tautomer of a this compound zwitterion.
PE(16:0/18:0), also known as PE(34:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PE(16:0/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/18:0) can be biosynthesized from PS(16:0/18:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/18:0) can be biosynthesized from PS(16:0/18:0); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(16:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PE(16:0/18:0) and S-adenosylmethionine can be converted into pe-nme(16:0/18:0) and S-adenosylhomocysteine; which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. In humans, PE(16:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway.
Scientific Research Applications
Membrane Composition and Properties
1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine is a significant component in the study of lipid membranes. Research has explored its role in binary mixtures with other lipids like dimyristoyl phosphatidylethanolamine, providing insights into the miscibility and phase behavior of lipid bilayers in different states (Lin et al., 1995)(Lin et al., 1995).
Drug Interaction Studies
The interaction between this lipid and other molecules, such as tetracaine, has been examined using pH modulation sensing platforms. This research is crucial for understanding the interactions between potential drug candidates and lipid bilayers, informing drug development and analysis (Huang et al., 2013)(Huang et al., 2013).
Structural Characterization and Synthesis
Advances in liquid chromatography and mass spectrometry have enabled the detailed analysis of this lipid's molecular species. These studies are significant for understanding the structural composition of lipid membranes and their biological functions (Dasgupta et al., 1987)(Dasgupta et al., 1987).
Membrane Biophysics
Research has been conducted on the phase properties of lipid mixtures containing this compound, using fluorescent probes to examine the mixing properties and domain formation in lipid bilayers (Ahn et al., 1999)(Ahn et al., 1999).
Therapeutic Applications
There has been research on the enzymatic release of antitumor ether lipids from prodrugs in liposome systems containing this lipid, which has implications for targeted drug delivery in cancer therapy (Andresen et al., 2004)(Andresen et al., 2004).
Properties
Molecular Formula |
C39H78NO8P |
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Molecular Weight |
720 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H78NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h37H,3-36,40H2,1-2H3,(H,43,44)/t37-/m1/s1 |
InChI Key |
RPJZYOHZALDGKI-DIPNUNPCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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